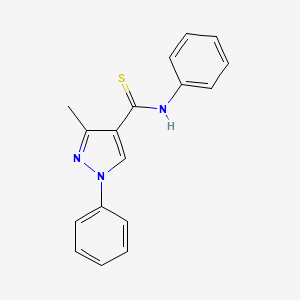![molecular formula C28H26N4O4 B1224696 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1224696.png)
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide is a member of amphetamines.
Scientific Research Applications
Synthesis and Structural Elucidation
A study focused on the synthesis and structural elucidation of compounds related to the class that includes N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide. These compounds have significant biomedical and pharmacological potential, and their structures were determined using techniques like MASS, IR, 1H NMR spectroscopy, and Elemental analysis (Joshi, Chauhan, Bhatt, & Dave, 2022).
Antimicrobial and Antifungal Properties
Another study explored the synthesis of novel compounds with a similar structure, revealing moderate effects against some bacterial and fungal species. This indicates potential antimicrobial and antifungal applications (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Anti-Tubercular Activity
Research on substituted benzimidazoles, which are structurally related to the compound , showed promising anti-tubercular activity against different strains of mycobacterium species. This suggests a potential application in treating tuberculosis (Manivannan, 2019).
Poly(ADP-Ribose) Polymerase Inhibition
A phenyl-substituted benzimidazole carboxamide, structurally similar to the compound of interest, was identified as a potent and efficacious inhibitor of poly(ADP-ribose) polymerase (PARP). This suggests potential applications in cancer therapy (Penning et al., 2010).
Anti-Leukemic Activity
A compound with a closely related structure demonstrated cytotoxic potential against two leukemia cell lines, indicating its potential use in leukemia treatment (Guillon et al., 2018).
properties
Molecular Formula |
C28H26N4O4 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C28H26N4O4/c33-26-15-19(17-32(26)20-10-11-24-25(16-20)36-13-12-35-24)28(34)31-23(14-18-6-2-1-3-7-18)27-29-21-8-4-5-9-22(21)30-27/h1-11,16,19,23H,12-15,17H2,(H,29,30)(H,31,34) |
InChI Key |
DRKIPNUDTIIJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C(=O)NC(CC4=CC=CC=C4)C5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



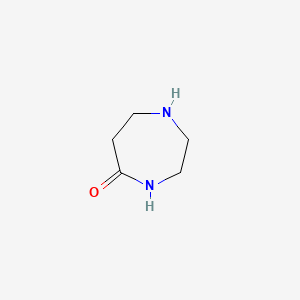
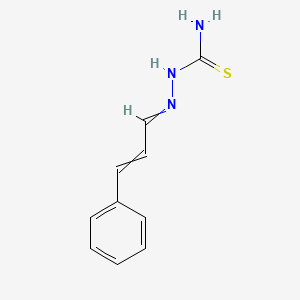
![N-phenyl-2-benzo[g][1]benzothiolecarboxamide](/img/structure/B1224617.png)
![1-[4-Ethoxy-3-[[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]phenyl]ethanone](/img/structure/B1224621.png)
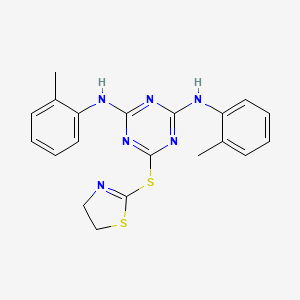
![3-Iminobenzo[f]chromene-2-carbothioamide](/img/structure/B1224623.png)
![6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224624.png)
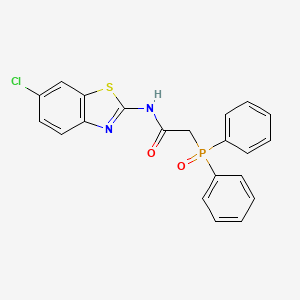
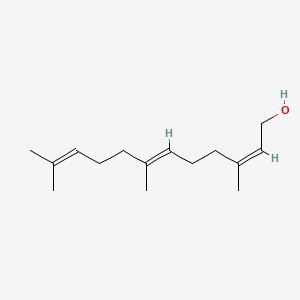
![N-[[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224632.png)
![3-cyclohexyl-2-hydrazinyl-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1224634.png)
![1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B1224636.png)
![N-(2-furanylmethyl)-2-(6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-d]pyrimidin-4-ylthio)acetamide](/img/structure/B1224640.png)
